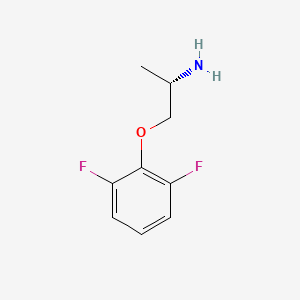
(2S)-1-(2,6-difluorophenoxy)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(2,6-difluorophenoxy)propan-2-amine is a chiral amine compound characterized by the presence of a difluorophenoxy group attached to a propan-2-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2,6-difluorophenoxy)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorophenol and (S)-2-amino-1-propanol.
Formation of Intermediate: The 2,6-difluorophenol is reacted with an appropriate alkylating agent to form an intermediate compound.
Amine Introduction: The intermediate is then subjected to amination reactions to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(2,6-difluorophenoxy)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in biochemistry and pharmacology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in industrial chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-1-(2,6-difluorophenoxy)propan-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and interactions would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-(2,6-dichlorophenoxy)propan-2-amine: Similar structure with chlorine atoms instead of fluorine.
(2S)-1-(2,6-dibromophenoxy)propan-2-amine: Similar structure with bromine atoms instead of fluorine.
(2S)-1-(2,6-dimethylphenoxy)propan-2-amine: Similar structure with methyl groups instead of fluorine.
Uniqueness
The presence of difluorophenoxy group in (2S)-1-(2,6-difluorophenoxy)propan-2-amine imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H11F2NO |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(2S)-1-(2,6-difluorophenoxy)propan-2-amine |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)5-13-9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1 |
Clé InChI |
CDTUZXVPFSJLHB-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](COC1=C(C=CC=C1F)F)N |
SMILES canonique |
CC(COC1=C(C=CC=C1F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


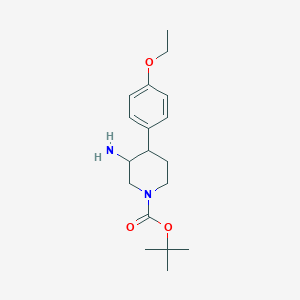
![2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13157461.png)

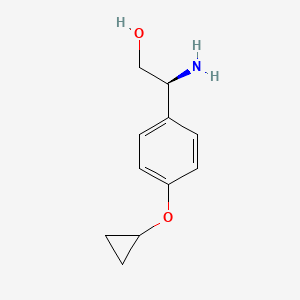
![1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13157477.png)

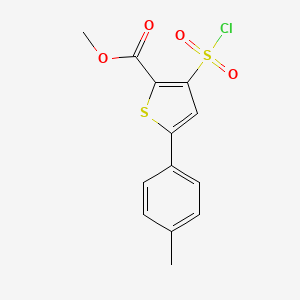


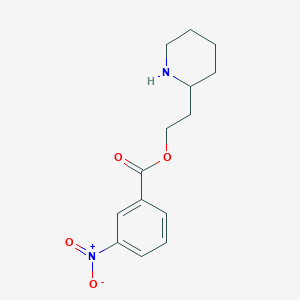

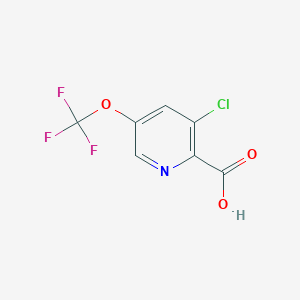

![3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea](/img/structure/B13157541.png)
